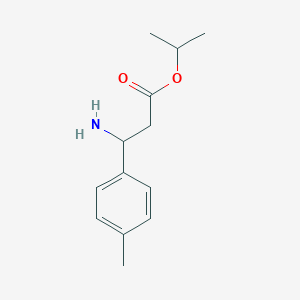

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate

Description

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate is a β-amino ester derivative featuring a 4-methylphenyl substituent and a propan-2-yl ester group. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.3 g/mol (calculated). The compound’s structure combines an aromatic ring with a methyl substituent, a β-amino group, and a branched ester moiety, making it a versatile intermediate for pharmaceutical and chemical synthesis. The amino group enables hydrogen bonding, while the ester group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

propan-2-yl 3-amino-3-(4-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9(2)16-13(15)8-12(14)11-6-4-10(3)5-7-11/h4-7,9,12H,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUYKKPEUUMDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)OC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-amino-3-(4-methylphenyl)propanoate typically involves the esterification of 3-amino-3-(4-methylphenyl)propanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of propan-2-yl 3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to structurally related β-amino esters with variations in aryl substituents, ester groups, and functional groups. Key analogs include:

Substituent Effects on Physicochemical Properties

- 4-Methylphenyl vs. 4-Isopropylphenyl (): The methyl group in the target compound reduces steric hindrance compared to the bulkier isopropyl group, enhancing solubility in polar solvents. However, the isopropyl group increases lipophilicity (logP ~2.5 vs.

- 4-Methylphenyl vs. 4-Iodophenyl () :

The iodine atom in the iodophenyl analog introduces strong electronegativity, enabling halogen bonding in biological systems. This increases molecular weight (265.69 vs. 221.3) and polar surface area, reducing blood-brain barrier penetration . - 4-Methylphenyl vs. 4-Chlorophenyl () :

Chlorine’s electron-withdrawing nature lowers the pKa of adjacent groups compared to methyl. The hydroxyl derivative () has higher aqueous solubility but reduced stability under acidic conditions .

Ester Group Influence on Stability and Reactivity

- Propan-2-yl (Isopropyl) vs. Methyl/Ethyl Esters :

The branched propan-2-yl ester in the target compound slows esterase-mediated hydrolysis compared to linear esters (e.g., methyl or ethyl), enhancing metabolic stability. Ethyl esters () exhibit intermediate hydrolysis rates . - Cyano vs. Amino Functional Group (): Replacing the amino group with a cyano group (as in ) eliminates hydrogen-bonding capability but introduces electron-withdrawing effects, stabilizing the conjugated system and altering reactivity in nucleophilic additions .

Biological Activity

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate, also known as isopropyl 3-amino-3-(4-methylphenyl)propanoate, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Amino Group : Contributes to the compound's ability to interact with biological molecules through hydrogen bonding.

- Aromatic Ring : The presence of the 4-methylphenyl group allows for π-π interactions, which can enhance binding affinity to specific targets.

The biological activity of this compound is influenced by its structural features. The amino group can form hydrogen bonds with target proteins or nucleic acids, potentially modulating their function. Additionally, the aromatic ring's ability to engage in hydrophobic interactions may enhance its bioactivity.

Antitumor Activity

Several studies have investigated the antitumor potential of derivatives related to this compound. For example:

- Cytotoxicity Testing : In vitro tests on various cancer cell lines (e.g., HeLa, MDA-MB-231) have shown that compounds with similar structures exhibit significant cytotoxic effects. The IC50 values for these compounds often range from 0.1 to 10 µM, indicating potent activity against tumor cells .

Antioxidant Activity

Research has demonstrated that compounds with similar structural motifs possess antioxidant properties. For instance:

- DPPH Radical Scavenging : Compounds related to this compound have shown DPPH scavenging activities greater than that of ascorbic acid, suggesting their potential as antioxidants .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antitumor Activity (IC50 µM) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|

| This compound | 0.5 - 5 | >90 |

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | 1.0 - 6 | 85 |

| Methyl 3-amino-3-(4-methoxyphenyl)propanoate | 0.7 - 8 | 88 |

Case Studies and Research Findings

- Antitumor Studies : A study evaluated the cytotoxic effects of various amino acid esters on human cancer cell lines, finding that derivatives similar to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antioxidant Research : Another investigation focused on the antioxidant capabilities of related compounds, revealing that those containing a methyl group on the aromatic ring demonstrated superior radical scavenging activity, likely due to increased electron donation capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.